molecular formula C5HBr2F3N2 B12333409 2,4-Dibromo-5-(trifluoromethyl)pyrimidine

2,4-Dibromo-5-(trifluoromethyl)pyrimidine

Cat. No.: B12333409
M. Wt: 305.88 g/mol
InChI Key: ZJFBNOXINOMSGC-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HBr2F3N2 and a molecular weight of 305.88 g/mol . This compound is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a pyrimidine ring. It is commonly used in various chemical reactions and has applications in multiple fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-(trifluoromethyl)pyrimidine typically involves the bromination of 5-(trifluoromethyl)pyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromo-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(trifluoromethyl)pyrimidine depends on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,5-Dibromo-4-(trifluoromethyl)pyrimidine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Comparison: 2,4-Dibromo-5-(trifluoromethyl)pyrimidine is unique due to the presence of two bromine atoms and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions compared to its chlorinated analogs . The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it more effective in biological applications .

Properties

Molecular Formula

C5HBr2F3N2

Molecular Weight

305.88 g/mol

IUPAC Name

2,4-dibromo-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5HBr2F3N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H

InChI Key

ZJFBNOXINOMSGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Br)Br)C(F)(F)F

Origin of Product

United States

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